molecular formula C10H10ClFO B3315743 2-Chloro-3-(5-fluoro-2-methoxyphenyl)-1-propene CAS No. 951894-75-0

2-Chloro-3-(5-fluoro-2-methoxyphenyl)-1-propene

Cat. No. B3315743
CAS RN: 951894-75-0
M. Wt: 200.64 g/mol
InChI Key: CNYBAVMRNJWJPH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring, which is a planar, cyclic structure composed of six carbon atoms. The fluoro and methoxy groups attached to the phenyl ring would introduce elements of polarity to the molecule. The propene group would add an element of unsaturation .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The phenyl ring is generally quite stable but can undergo electrophilic aromatic substitution reactions. The fluoro group is quite inert but can be displaced by stronger nucleophiles. The methoxy group can participate in ether cleavage reactions under acidic conditions. The propene group, being an alkene, can undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar fluoro and methoxy groups might increase its solubility in polar solvents. The propene group might contribute to its volatility .

Scientific Research Applications

Copolymerization Applications

Synthesis and Copolymerization with Styrene

Researchers have synthesized novel trisubstituted ethylenes, including compounds structurally similar to 2-Chloro-3-(5-fluoro-2-methoxyphenyl)-1-propene, and copolymerized them with styrene. These studies explore the monomers' synthesis via Knoevenagel condensation and their subsequent copolymerization, yielding copolymers analyzed by various spectroscopic and thermal methods. The copolymers exhibit distinct decomposition patterns and are suggested for advanced material applications due to their unique structural properties (Kharas et al., 2016), (Hussain et al., 2019).

Synthesis Methodologies

Microwave-Assisted Synthesis

A study detailed the microwave-assisted synthesis of a compound with structural elements similar to the target chemical. The process involved fluorination and aimed at developing neuroprotective agents, demonstrating the potential pharmaceutical applications of related compounds (Dischino et al., 2003).

Preparation of Butadienes and Flavones

The preparation of related compounds has been explored through heating in specific solutions to yield high-purity butadienes, indicating the utility in synthetic organic chemistry. Additionally, photocyclization of chloro-substituted compounds to flavones underscores the potential in synthesizing complex organic molecules (Patrick et al., 2002), (Košmrlj et al., 2007).

Reaction Mechanisms

Photochemical Reaction Mechanisms

Investigating the photochemical behaviors of dibenzoylmethane (DBM) derivatives, including chloro-fluoro-substituted compounds, has revealed insights into photocyclization mechanisms. These findings contribute to understanding the photostability and reactivity of such molecules, which could be leveraged in developing new photoreactive materials (Wang et al., 2021).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Future Directions

The study and application of such a compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex organic compounds, or it might have applications in fields like medicinal chemistry, depending on its biological activity .

properties

IUPAC Name

2-(2-chloroprop-2-enyl)-4-fluoro-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO/c1-7(11)5-8-6-9(12)3-4-10(8)13-2/h3-4,6H,1,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYBAVMRNJWJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CC(=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(5-fluoro-2-methoxyphenyl)-1-propene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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